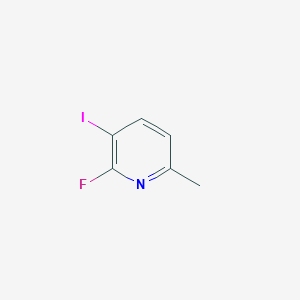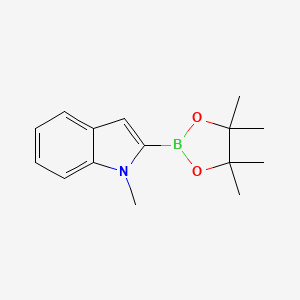![molecular formula C8H11N3O4S B1360976 3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid CAS No. 1119452-14-0](/img/structure/B1360976.png)
3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid is a synthetic organic compound characterized by the presence of an oxadiazole ring, a thioether linkage, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with a carbonyl compound under acidic or basic conditions.
Thioether Formation: The thioether linkage is introduced by reacting the oxadiazole derivative with a thiol compound, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Introduction of the Propanoic Acid Moiety: The final step involves the alkylation of the thioether with a bromoacetic acid derivative, followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common due to the stability of the ring.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
Chemistry
In chemistry, 3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the activity of enzymes that interact with oxadiazole or thioether groups.
Medicine
Medically, this compound has potential applications in drug development. The oxadiazole ring is known for its bioactivity, and modifications of this compound could lead to the discovery of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to oxidation.
作用機序
The mechanism by which 3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-[({5-[(Amino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid
- 3-[({5-[(Ethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid
Uniqueness
Compared to similar compounds, 3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid is unique due to the presence of the methylamino group, which can influence its reactivity and interaction with biological targets
特性
IUPAC Name |
3-[[5-(methylcarbamoyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-9-7(14)8-10-5(11-15-8)4-16-3-2-6(12)13/h2-4H2,1H3,(H,9,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIPJSCSLNKIGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)CSCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1360903.png)



![1-(4-Methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360913.png)



